molecular formula C19H21N5O B2806852 N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-4-ethylbenzamide CAS No. 1421484-37-8

N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-4-ethylbenzamide

Cat. No.: B2806852
CAS No.: 1421484-37-8
M. Wt: 335.411
InChI Key: WQAGKCNXAIBORS-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds have been synthesized by reacting 3-hydrazinopyridazines with gamma-diketones .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, solubility, melting point, and boiling point would be influenced by the presence of the aromatic rings, the amine group, and the ethylbenzamide group .

Scientific Research Applications

Synthesis and Structural Analysis

Compounds with structures similar to "N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-4-ethylbenzamide" are often synthesized to explore their chemical properties and potential applications. For instance, the synthesis and structural analysis of a mononuclear Re(I) complex derived from pyrroline-pyrazolyl-pyridazine have been studied, showing the compound's non-regular octahedron around the rhenium(I) center and its intramolecular hydrogen bond, suggesting potential for further exploration in coordination chemistry and materials science (Saldías et al., 2020).

Biological Activity

Research into compounds like "this compound" also involves evaluating their biological activity. Studies have looked into the synthesis, reactions, and antioxidant activity of derivatives, revealing that some compounds show remarkable antioxidant activity compared to ascorbic acid (Zaki et al., 2017). Such findings suggest potential therapeutic applications and warrant further investigation into their mechanisms of action and efficacy.

Antiproliferative Activity

The search for novel antiproliferative agents often leads to the synthesis and evaluation of compounds with complex structures, including pyridazinone derivatives. For example, research into new N-(pyridin-4-yl)-(indol-3-yl)acetamides and propanamides as antiallergic agents has shown that altering the indole substituents and the length of the alkanoic chain can lead to compounds with potent antiallergic potency, suggesting a potential pathway for the development of new therapeutic agents (Menciu et al., 1999).

Antioxidant Activity

The exploration of antioxidant properties in pyrrole derivatives has led to the synthesis of N-pyrrolylhydrazide hydrazones, with some compounds showing promising safety profiles and antioxidant activity. This research underscores the potential for such compounds in developing antioxidant therapies, particularly for conditions where oxidative stress plays a key role (Tzankova et al., 2020).

Future Directions

The future research directions for this compound could include further investigation into its potential antihypertensive activity, as well as exploration of other potential medicinal properties . Additionally, research could be conducted to develop more efficient synthesis methods for this and similar compounds .

Properties

IUPAC Name

4-ethyl-N-[2-[(6-pyrrol-1-ylpyridazin-3-yl)amino]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O/c1-2-15-5-7-16(8-6-15)19(25)21-12-11-20-17-9-10-18(23-22-17)24-13-3-4-14-24/h3-10,13-14H,2,11-12H2,1H3,(H,20,22)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQAGKCNXAIBORS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)NCCNC2=NN=C(C=C2)N3C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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